molecular formula C24H23N3O3S B4903555 N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide

N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide

Cat. No.: B4903555
M. Wt: 433.5 g/mol
InChI Key: GMNXULAYHKZDJB-UHFFFAOYSA-N
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Description

N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide is a complex organic compound with the molecular formula C22H19N3O3S It is known for its unique chemical structure, which includes a phenylcarbonyl group, a carbamothioyl group, and a propoxybenzamide moiety

Properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-2-14-30-21-13-6-10-18(15-21)23(29)27-24(31)26-20-12-7-11-19(16-20)25-22(28)17-8-4-3-5-9-17/h3-13,15-16H,2,14H2,1H3,(H,25,28)(H2,26,27,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNXULAYHKZDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylcarbonyl Intermediate: The initial step involves the reaction of aniline with benzoyl chloride to form N-phenylbenzamide.

    Introduction of the Carbamothioyl Group: The N-phenylbenzamide is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in N-phenylcarbamothioylbenzamide.

    Coupling with Propoxybenzamide: Finally, the N-phenylcarbamothioylbenzamide is coupled with 3-propoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or carbamothioyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced carbonyl or carbamothioyl derivatives

    Substitution: Substituted amines or thiols

Scientific Research Applications

N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide can be compared with other similar compounds, such as:

    N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-2-methoxybenzamide: Similar structure but with a methoxy group at a different position.

    N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide: Similar structure but with a benzofuran moiety.

These compounds share structural similarities but may exhibit different chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.

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